L-873724 - 603139-12-4

L-873724

Catalog Number: EVT-272085
CAS Number: 603139-12-4
Molecular Formula: C23H26F3N3O3S
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L873724 is a cathepsin K inhibitor.
Source and Classification

L-873724 was developed as part of medicinal chemistry efforts aimed at targeting cathepsin K, an enzyme involved in collagen degradation and bone resorption. Its classification as a cathepsin K inhibitor positions it within the broader category of enzyme inhibitors used in therapeutic applications for metabolic bone diseases .

Synthesis Analysis

The synthesis of L-873724 involves multiple steps that typically start with the preparation of key intermediates. Although detailed industrial production methods are not widely documented, standard organic synthesis techniques are employed in research laboratories. The synthesis process generally includes:

  1. Formation of Key Intermediates: Initial reactions may involve the coupling of various functional groups to form the core structure.
  2. Purification: The crude product is often purified using techniques such as chromatography to isolate L-873724 from byproducts.
  3. Characterization: The final compound is characterized using spectroscopic methods (e.g., NMR, MS) to confirm its structure and purity.
Molecular Structure Analysis

L-873724 features a complex molecular structure characterized by specific functional groups that confer its inhibitory properties on cathepsin K. The molecular formula is not explicitly stated in the sources but can be derived from its chemical structure.

Structural Features

  • Cyanomethyl Group: This group plays a crucial role in the compound's interaction with cathepsin K.
  • Sulfonyl Group: The presence of this group is significant for the compound's reactivity and selectivity as an enzyme inhibitor.
  • Stereochemistry: The compound exhibits specific stereochemical configurations that enhance its binding affinity to the target enzyme.

The structural analysis indicates that L-873724's design allows for reversible inhibition, which is advantageous for therapeutic applications.

Chemical Reactions Analysis

L-873724 participates in several chemical reactions, including:

  1. Oxidation: Under specific conditions, L-873724 can be oxidized to form sulfoxides or sulfones.
  2. Reduction: Reduction reactions can convert the sulfonyl group into a sulfide.
  3. Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the cyanomethyl group.

Common reagents used in these reactions include:

  • Oxidizing Agents: Such as hydrogen peroxide.
  • Reducing Agents: Such as lithium aluminum hydride.
  • Nucleophiles: Including amines that can react with electrophilic centers on L-873724 .
Mechanism of Action

L-873724 exerts its pharmacological effects primarily through selective inhibition of cathepsin K. The mechanism involves:

  1. Binding to Active Site: L-873724 binds reversibly to the active site of cathepsin K, blocking substrate access.
  2. Inhibition of Proteolytic Activity: By preventing cathepsin K from degrading collagen and other matrix proteins, L-873724 reduces bone resorption.
  3. Impact on Bone Density: This inhibition leads to increased bone mineral density, making it a potential therapeutic agent for osteoporosis .
Physical and Chemical Properties Analysis

L-873724 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol (exact value may vary based on specific structural features).
  • Solubility: Generally soluble in organic solvents but may have limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may be sensitive to extreme pH or temperature variations.

These properties are essential for understanding how L-873724 behaves in biological systems and its potential formulation as a therapeutic agent.

Applications

L-873724 has diverse applications across various fields:

  1. Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting cathepsin K, particularly for treating osteoporosis and other metabolic bone diseases.
  2. Biological Research: Used to study the role of cathepsin K in biological processes such as collagen degradation and bone metabolism.
  3. Pharmaceutical Development: Its characteristics make it a valuable tool for drug discovery aimed at modulating bone resorption pathways.

The ongoing research into L-873724 emphasizes its potential impact on treating conditions associated with excessive bone loss .

Molecular Mechanisms of Cathepsin K Inhibition by L-873724

Structural Basis of Enzyme-Inhibitor Interactions

L-873724 (chemical name: N-(1-{(3S,4S)-4-[(4-cyanophenyl)amino]-3-fluoropiperidin-1-yl}carbonyl-2,2,2-trifluoroethyl)cyclopropanecarboxamide) features a trifluoroethylamine group that serves as a non-basic P2–P3 amide isostere. This moiety enables optimal positioning within the cathepsin K (Cat K) active site, occupying the S2 and S3 subsites. The inhibitor's cyclopropyl carbonyl group forms critical hydrogen bonds with the enzyme's Gly66 backbone carbonyl and Cys25–Gly26 amide protons, while its 4-cyanophenyl moiety engages in hydrophobic interactions with Tyr67 and Trp184 residues in the S3 pocket [1]. X-ray crystallography studies confirm that these interactions induce a conformational shift in Cat K's active site, enhancing binding affinity [1].

Table 1: Key Structural Interactions of L-873724 with Cathepsin K

Inhibitor RegionEnzyme ResidueInteraction TypeFunctional Significance
TrifluoroethylamineCys25Covalent (hemithioacetal)Nucleophile targeting
Cyclopropyl carbonylGly66Hydrogen bondingActive site anchoring
4-CyanophenylTyr67/Trp184HydrophobicS3 subsite occupation
FluoropiperidineAsn161Hydrogen bondingS2 subsite stabilization

Reversible Covalent Binding Dynamics to the Cysteine Protease Active Site

L-873724 employs a reversible covalent mechanism involving nucleophilic attack by Cys25 thiolate at its carbonyl carbon, forming a tetrahedral hemithioacetal intermediate. This transition state is stabilized by the oxyanion hole formed by Cat K's Gln19 and Cys25 backbone amides. The trifluoroethylamine group enhances electrophilicity without permanent enzyme inactivation, allowing dissociation kinetics (k_off) of ~0.02 min⁻¹ – significantly slower than substrate turnover rates. This slow-offset kinetics enables sustained inhibition despite sub-nanomolar binding affinity (K_i = 0.2 nM). Molecular dynamics simulations reveal that protonation states of His162 and Asp162 modulate this reversible binding, with optimal inhibition occurring at pH 4.5–6.0 (osteoclast resorption lacuna pH) [1] [3].

Selectivity Profiling Against Cathepsin Family Isoforms

L-873724 exhibits >25,000-fold selectivity for Cat K over cathepsin B (Cat B) and >1,300-fold selectivity over cathepsin S (Cat S) and cathepsin L (Cat L). This isoform discrimination arises from structural differences in S2 and S3 subsites: Cat K possesses a shallower S2 pocket accommodating L-873724's fluoropiperidine, while Cat B's occluded S2 site and Cat L/S's steric constraints impede binding. Biochemical assays confirm IC₅₀ values of 0.2 nM (Cat K) vs. 178 nM (Cat S), 264 nM (Cat L), and 5,239 nM (Cat B) [1] [3] [5].

Table 2: Selectivity Profile of L-873724 Across Human Cysteine Cathepsins

EnzymeIC₅₀ (nM)Selectivity Ratio (vs. Cat K)Structural Basis of Discrimination
Cathepsin K0.21.0Optimal S2/S3 pocket complementarity
Cathepsin S178890Steric clash with 4-cyanophenyl
Cathepsin L2641,320S3 subsite residue divergence (Tyr67→Leu)
Cathepsin B5,23926,195Occluded S2 pocket and dipeptidyl exclusion

Impact on Osteoclast-Mediated Bone Resorption Pathways

L-873724 specifically disrupts osteoclast-mediated bone resorption by inhibiting extracellular Cat K activity in the resorption lacuna. It suppresses type I collagen degradation (>95% inhibition at 10 nM in human osteoclast assays) by blocking Cat K's collagenase activity at the triple-helical cleavage sites. This action preserves collagen integrity, reducing release of C-terminal telopeptide (CTx) bone resorption biomarkers by 80–90% in ex vivo bone explant models. Crucially, L-873724 does not impair osteoclast viability or acidification of resorption lacunae, preserving osteoclast signaling pathways (RANK/RANKL/OPG axis) while specifically inhibiting matrix proteolysis [1] [5]. At the cellular level, it reduces osteoclast sealing zone formation and actin ring maturation by limiting Cat K-dependent integrin signaling, thereby suppressing resorption cycle completion without inducing apoptosis [2].

Table 3: Biomarker Modulation by L-873724 in Bone Resorption Models

BiomarkerReduction (%)Experimental ModelConcentration
CTx-I (Collagen degradation)89%Human osteoclast culture10 nM
TRAP (Osteoclast activity)<10%Rabbit bone explant100 nM
Hydroxyproline release93%Bovine cortical bone50 nM

Properties

CAS Number

603139-12-4

Product Name

L-873724

IUPAC Name

(2S)-N-(cyanomethyl)-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide

Molecular Formula

C23H26F3N3O3S

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C23H26F3N3O3S/c1-15(2)14-20(22(30)28-13-12-27)29-21(23(24,25)26)18-6-4-16(5-7-18)17-8-10-19(11-9-17)33(3,31)32/h4-11,15,20-21,29H,13-14H2,1-3H3,(H,28,30)/t20-,21-/m0/s1

InChI Key

VYFDSJLOCIGIKP-SFTDATJTSA-N

SMILES

CC(C)CC(C(=O)NCC#N)NC(C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

L873724; L 873724; L-873724.

Canonical SMILES

CC(C)CC(C(=O)NCC#N)NC(C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(F)(F)F

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC#N)N[C@@H](C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.